N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide
Description
N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperazine ring
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-17-12(4-5-16-17)11-15-14(20)19-8-6-18(7-9-19)13-3-2-10-21-13/h2-5,10H,6-9,11H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVUKZXZKHVYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)N2CCN(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the reaction of 2-methylpyrazole with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then reacted with 4-thiophen-2-ylpiperazine-1-carboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The pyrazole and piperazine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The thiophene ring may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methylpyrazol-3-yl)methyl]-4-phenylbenzamide
- N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- N’,N’-Diethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
